molecular formula C27H23F12O3P B15157174 1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid

1-[3,5-Bis(trifluoromethyl)phenyl]-2-{1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl}ethylphosphonic acid

Cat. No.: B15157174
M. Wt: 654.4 g/mol
InChI Key: LNEPCWJDHNOHNZ-UHFFFAOYSA-N
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Description

1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene is a complex organophosphorus compound characterized by the presence of multiple trifluoromethyl groups. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene involves several steps, typically starting with the preparation of the trifluoromethyl-substituted benzene derivatives. The key steps include:

    Synthesis of Trifluoromethyl-Substituted Benzene:

    Phosphonoylation: The trifluoromethyl-substituted benzene is then reacted with a phosphonoylating agent under controlled conditions to introduce the phosphonoyl group.

Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced phosphonoyl derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more trifluoromethyl groups.

Common reagents used in these reactions include halogenating agents, nucleophiles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein labeling.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism by which 1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets in proteins. The phosphonoyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity.

Comparison with Similar Compounds

1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    3,5-Bis(trifluoromethyl)phenyl isocyanate: This compound also contains trifluoromethyl groups but differs in its functional group, leading to different reactivity and applications.

    1,3-Bis(trifluoromethyl)benzene: Lacks the phosphonoyl group, making it less versatile in certain chemical reactions.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains a bromine atom, which can be used for further functionalization through substitution reactions.

The uniqueness of 1-[3,5-Bis(trifluoromethyl)phenyl]phosphonoyl-3,5-bis(trifluoromethyl)benzene lies in its combination of trifluoromethyl and phosphonoyl groups, providing a distinct set of chemical properties and reactivity.

Properties

Molecular Formula

C27H23F12O3P

Molecular Weight

654.4 g/mol

IUPAC Name

[1-[3,5-bis(trifluoromethyl)phenyl]-2-[1-[3,5-bis(trifluoromethyl)phenyl]-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]phosphonic acid

InChI

InChI=1S/C27H23F12O3P/c1-22(2)15-4-3-14(23(22,12-15)16-7-19(26(34,35)36)10-20(8-16)27(37,38)39)11-21(43(40,41)42)13-5-17(24(28,29)30)9-18(6-13)25(31,32)33/h3,5-10,15,21H,4,11-12H2,1-2H3,(H2,40,41,42)

InChI Key

LNEPCWJDHNOHNZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC=C(C1(C2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CC(C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)P(=O)(O)O)C

Origin of Product

United States

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